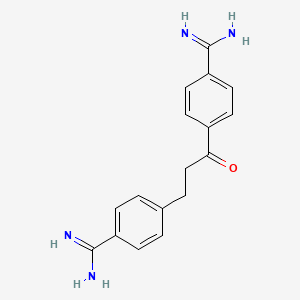
4,4'-(1-Oxopropane-1,3-diyl)di(benzene-1-carboximidamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1-Oxopropane-1,3-diyl)di(benzene-1-carboximidamide) is a chemical compound known for its applications in various scientific fields. It is also referred to as Diminazene, a trypanocidal agent used in veterinary medicine . This compound belongs to the phenylhydrazines, which contain a hydrazide substituent attached to a phenyl group .
Preparation Methods
The synthesis of 4,4’-(1-Oxopropane-1,3-diyl)di(benzene-1-carboximidamide) involves several steps. One common method includes the reaction of benzene derivatives with appropriate reagents under controlled conditions. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4,4’-(1-Oxopropane-1,3-diyl)di(benzene-1-carboximidamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the aromatic ring positions.
Common reagents used in these reactions include sodium hydroxide, hydrogen, and various catalysts. The major products formed depend on the reaction conditions and the reagents used .
Scientific Research Applications
4,4’-(1-Oxopropane-1,3-diyl)di(benzene-1-carboximidamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other compounds.
Biology: Employed in studies involving enzyme interactions and molecular biology.
Mechanism of Action
The mechanism of action of 4,4’-(1-Oxopropane-1,3-diyl)di(benzene-1-carboximidamide) involves its interaction with specific molecular targets. It acts on the HTH-type transcriptional regulator QacR, trypsin-1, amiloride-sensitive amine oxidase, and mitochondrial peroxiredoxin-5 . These interactions disrupt the normal functioning of these targets, leading to the compound’s trypanocidal effects.
Comparison with Similar Compounds
Similar compounds to 4,4’-(1-Oxopropane-1,3-diyl)di(benzene-1-carboximidamide) include:
- **4
Properties
CAS No. |
61625-49-8 |
|---|---|
Molecular Formula |
C17H18N4O |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
4-[3-(4-carbamimidoylphenyl)-3-oxopropyl]benzenecarboximidamide |
InChI |
InChI=1S/C17H18N4O/c18-16(19)13-4-1-11(2-5-13)3-10-15(22)12-6-8-14(9-7-12)17(20)21/h1-2,4-9H,3,10H2,(H3,18,19)(H3,20,21) |
InChI Key |
KLAVHYUFGHBGSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)C(=N)N)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


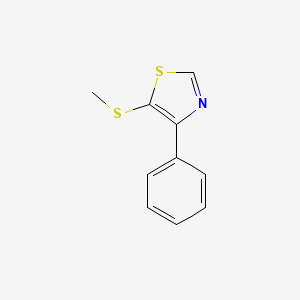
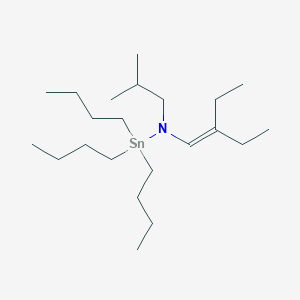
![(3R,8aS)-2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14574438.png)
![N,N-Diethyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14574446.png)
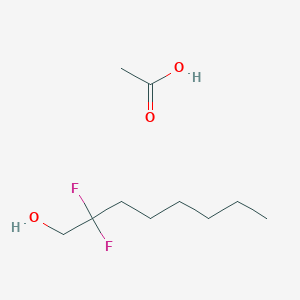
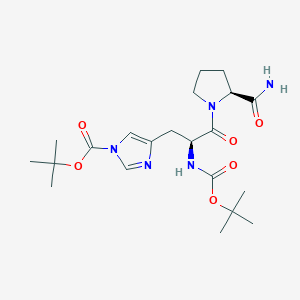
![3,4-Bis[(prop-2-yn-1-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B14574454.png)
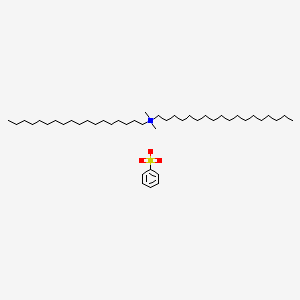
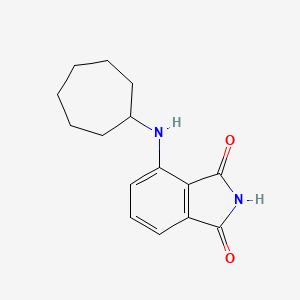
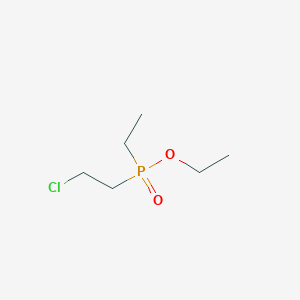
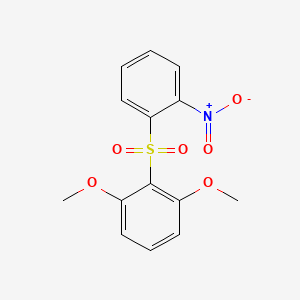
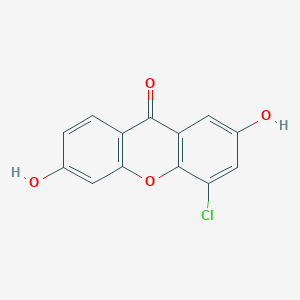
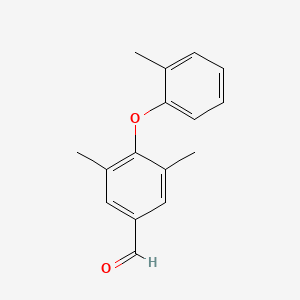
![1-Chloro-2-(chloromethyl)-3H-naphtho[2,1-b]pyran](/img/structure/B14574495.png)
